molecular formula C12H18BNO2 B7955989 [2-Methyl-5-(piperidin-1-yl)phenyl]boronic acid

[2-Methyl-5-(piperidin-1-yl)phenyl]boronic acid

Cat. No.: B7955989
M. Wt: 219.09 g/mol
InChI Key: BCHXLADITOQPDS-UHFFFAOYSA-N
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Description

[2-Methyl-5-(piperidin-1-yl)phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a piperidine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-5-(piperidin-1-yl)phenyl]boronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Intermediate: This can be achieved through the hydroboration of an appropriate phenyl derivative, followed by oxidation.

    Substitution Reactions: The phenylboronic acid intermediate undergoes substitution reactions to introduce the piperidine and methyl groups. This can be done using nucleophilic substitution reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration and oxidation processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The compound can undergo reduction reactions to modify the boronic acid group.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Boronic Esters: Formed through oxidation.

    Substituted Phenyl Derivatives: Formed through electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.

    Synthesis: Serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2-Methyl-5-(piperidin-1-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial in its role as an enzyme inhibitor and its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the piperidine and methyl substitutions.

    Piperidinylphenylboronic Acid: Similar structure but without the methyl group.

Uniqueness

    Structural Features: The presence of both piperidine and methyl groups on the phenyl ring makes [2-Methyl-5-(piperidin-1-yl)phenyl]boronic acid unique compared to other boronic acids.

    Reactivity: The compound’s unique structure imparts distinct reactivity patterns, making it valuable in specific synthetic and medicinal applications.

Properties

IUPAC Name

(2-methyl-5-piperidin-1-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-10-5-6-11(9-12(10)13(15)16)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHXLADITOQPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)N2CCCCC2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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